molecular formula C18H17NO5 B4437994 8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B4437994
M. Wt: 327.3 g/mol
InChI Key: UUXYEVWWLJZMHZ-UHFFFAOYSA-N
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Description

8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a complex organic compound characterized by a unique quinoline structure fused with a dioxolo ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-2-22-15-5-10(3-4-14(15)20)11-7-18(21)19-13-8-17-16(6-12(11)13)23-9-24-17/h3-6,8,11,20H,2,7,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXYEVWWLJZMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves multi-step organic reactions. One common approach includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-4-hydroxybenzaldehyde and appropriate quinoline derivatives.

    Condensation Reaction: The initial step often involves a condensation reaction between the aldehyde group of 3-ethoxy-4-hydroxybenzaldehyde and an amine group from the quinoline derivative, forming an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the quinoline core.

    Dioxolo Ring Formation: The final step involves the formation of the dioxolo ring through an intramolecular cyclization reaction, typically facilitated by an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Utilizing large reactors to perform the condensation and cyclization reactions.

    Catalyst Optimization: Employing highly efficient catalysts to increase yield and reduce reaction time.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the quinoline core or the dioxolo ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the ethoxy and hydroxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids such as aluminum chloride for cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional ketone or aldehyde groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable quinoline and dioxolo structures.

Mechanism of Action

The mechanism of action of 8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can disrupt metabolic pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: Known for its antimicrobial properties.

    Quinoline: A basic structure for many alkaloids and synthetic compounds.

    Dioxoloquinoline derivatives: Compounds with similar dioxolo ring structures but different substituents.

Uniqueness

8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is unique due to its specific combination of ethoxy and hydroxy groups on the phenyl ring, along with the fused dioxolo and quinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 2
8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

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